Sulindac
Overview
Description
Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis (e.g., osteoarthritis and rheumatoid arthritis) or acute gout, such as inflammation, swelling, stiffness, and joint pain .
Synthesis Analysis
Sulindac derivatives have been synthesized in good yields in an efficient manner. All the compounds were fully characterized by the elemental analysis and spectral data . The synthesis of sulindac involves a series of chemical reactions, including the formation of sulindac hydrazide and hydrazones .Molecular Structure Analysis
The molecular formula of Sulindac is C20H17FO3S, with a molecular weight of 356.4 g/mol . It is a sulfoxide, a monocarboxylic acid, and an organofluorine compound .Chemical Reactions Analysis
Sulindac exhibits a consecutive reaction pathway, with pseudo-first order kinetics for rapid and reversible Z to E isomerization . Once photoequilibrium was reached, second-order degradation of the isomers in the presence of the new photodegradation products was observed .Physical And Chemical Properties Analysis
Sulindac is a nonsteroidal anti-inflammatory drug with poor water solubility . This study presents a way to increase its dissolution rate while reducing the risk of gastrointestinal side effects .Scientific Research Applications
Anti-Inflammatory Agent
Sulindac is a well-known anti-inflammatory agent . It’s often used in the treatment of acute or chronic inflammatory conditions. The anti-inflammatory properties of Sulindac are primarily due to its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation .
Antitumor Therapy
Sulindac has been employed as an adjuvant in antitumor therapy . It has shown promising results in inhibiting the growth of various types of cancer cells, including U-87 glioblastoma, MCF-7 human breast cancer, HepG2 human liver hepatocellular carcinoma, CaCo-2 human colon cancer, and HeLa human cervical cancer .
Prevention of Colon Carcinogenesis
Sulindac and its metabolites have been reported to show interesting effects in the prevention of colon carcinogenesis . This has been demonstrated in human trials, where Sulindac was found to have potential properties as antiapoptotic agents .
Breast Cancer Treatment
A novel non-cyclooxygenase inhibitory derivative of Sulindac, known as sulindac sulfide amide (SSA), has been found to inhibit breast cancer cell growth in vitro and reduce mammary tumorigenesis in rats . This suggests that SSA could be a promising candidate for breast cancer treatment .
Diabetes Treatment
Sulindac has been identified as a PPARγ ligand . A series of Sulindac derivatives have been synthesized to study their structure-activity relationships and potential anti-diabetic effects . This suggests that Sulindac could have potential applications in diabetes treatment .
Chemotherapeutic Applications
Due to the recent interest in sulfoximine for its potential chemotherapeutics, researchers have transformed Sulindac and its methyl ester into the corresponding sulfoximines to test their antitumor activity . These compounds were fully characterized and tested against malignant cells, showing promising preliminary results .
Mechanism of Action
Target of Action
Sulindac, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
It is believed to exert its anti-inflammatory effects by inhibiting both cox-1 and cox-2, which leads to the inhibition of prostaglandin synthesis . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Biochemical Pathways
Sulindac has been found to modulate several growth-related signaling pathways. For instance, it can independently modulate extracellular signal-regulated kinase 1/2 (ERK1/2) and cyclic GMP-dependent protein kinase (PKG) signaling pathways . It has been suggested that the full apoptotic effect of sulindac is mediated by more than one pathway .
Pharmacokinetics
Sulindac is a prodrug that is converted in vivo to an active sulfide compound by liver enzymes . The absorption of sulindac is rapid when given orally . Sulindac and its metabolites undergo extensive enterohepatic circulation, which helps maintain constant blood levels of the compound without inducing gastrointestinal effects . This is because the drug is excreted in the bile and then reabsorbed from the intestines .
Result of Action
The inhibition of prostaglandin synthesis by sulindac leads to a reduction in the signs and symptoms of various inflammatory conditions, such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis . In addition, sulindac has been associated with fewer gastrointestinal side effects than other NSAIDs .
Action Environment
The action of sulindac can be influenced by various environmental factors. For instance, the presence of liver enzymes is crucial for the conversion of sulindac to its active form . Furthermore, the efficacy of sulindac can be affected by the patient’s renal function, as increased free fractions of all species and accumulation of the sulfide and sulphone metabolites, and to a lesser extent sulindac, occurs in end-stage renal disease .
Safety and Hazards
Future Directions
Sulindac is indicated for a short duration for acute treatment of musculoskeletal shoulder pain (acute subacromial bursitis/supraspinatus tendinitis). Sulindac also has FDA approval for other forms of arthritis, including wear and tear osteoarthritis and inflammatory arthritic conditions, including rheumatoid arthritis and ankylosing spondylarthritis . Sulindac also has approval for use in the treatment of acute gouty arthritis .
properties
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-MFOYZWKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023624 | |
Record name | Sulindac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.51e-02 g/L | |
Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulindac's exact mechanism of action is unknown. Its antiinflammatory effects are believed to be due to inhibition of both COX-1 and COX-2 which leads to the inhibition of prostaglandin synthesis. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation. | |
Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Sulindac | |
CAS RN |
38194-50-2, 32004-68-5 | |
Record name | Sulindac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38194-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032004685 | |
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Record name | Sulindac [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038194502 | |
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Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
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Record name | sulindac | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757344 | |
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Record name | Sulindac | |
Source | EPA DSSTox | |
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Record name | Sulindac | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |
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Record name | SULINDAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184SNS8VUH | |
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Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 °C | |
Record name | Sulindac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00605 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulindac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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